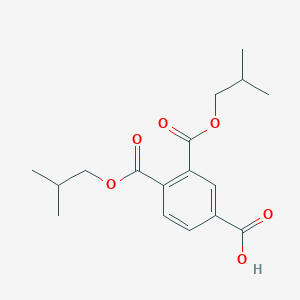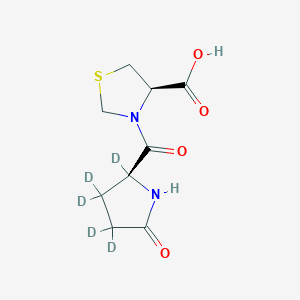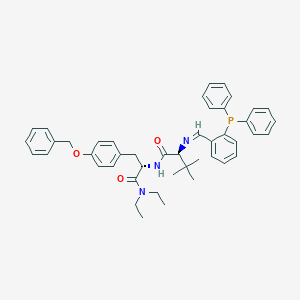
(S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxyphenyl group, a diethylamino group, and a diphenylphosphaneylbenzylidene group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the benzyloxyphenyl and diethylamino groups .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (S)-N-((S)-3-(4-(Benzyloxy)phenyl)-1-(diethylamino)-1-oxopropan-2-yl)-2-(((E)-2-(diphenylphosphaneyl)benzylidene)amino)-3,3-dimethylbutanamide include other benzyloxyphenyl derivatives, diethylamino compounds, and diphenylphosphaneylbenzylidene analogs . These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C45H50N3O3P |
|---|---|
Molecular Weight |
711.9 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-(diethylamino)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C45H50N3O3P/c1-6-48(7-2)44(50)40(31-34-27-29-37(30-28-34)51-33-35-19-11-8-12-20-35)47-43(49)42(45(3,4)5)46-32-36-21-17-18-26-41(36)52(38-22-13-9-14-23-38)39-24-15-10-16-25-39/h8-30,32,40,42H,6-7,31,33H2,1-5H3,(H,47,49)/t40-,42+/m0/s1 |
InChI Key |
GKQNGZQFGJYOAG-DUAROTRBSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)N=CC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCN(CC)C(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C(C(C)(C)C)N=CC3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


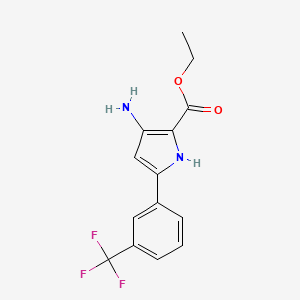
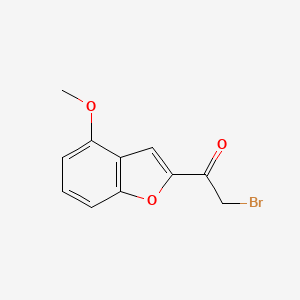
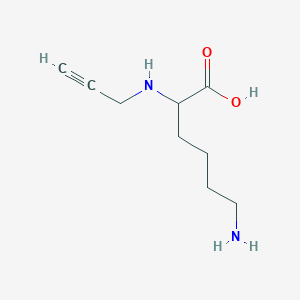
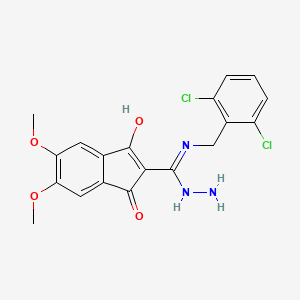
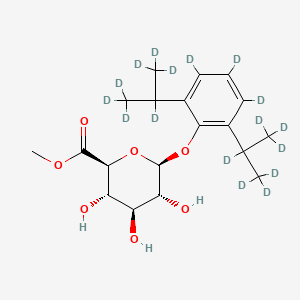

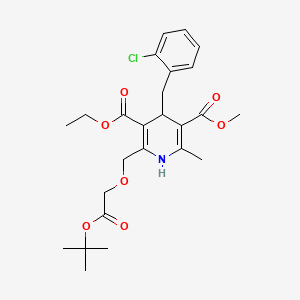



![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)
